molecular formula C13H19ClN2O B6163809 1-(2-methylbenzoyl)piperidin-4-amine hydrochloride CAS No. 1158359-06-8

1-(2-methylbenzoyl)piperidin-4-amine hydrochloride

Cat. No.: B6163809
CAS No.: 1158359-06-8
M. Wt: 254.8
InChI Key:
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Description

1-(2-methylbenzoyl)piperidin-4-amine hydrochloride is a chemical compound with a molecular formula of C13H19ClN2O. It is known for its unique structure, which includes a piperidine ring substituted with a 2-methylbenzoyl group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

The synthesis of 1-(2-methylbenzoyl)piperidin-4-amine hydrochloride typically involves the reaction of 2-methylbenzoyl chloride with piperidin-4-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

1-(2-methylbenzoyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the yield and selectivity of the desired products.

Scientific Research Applications

1-(2-methylbenzoyl)piperidin-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methylbenzoyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the 2-methylbenzoyl group play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

1-(2-methylbenzoyl)piperidin-4-amine hydrochloride can be compared with other piperidine derivatives, such as:

    1-benzoylpiperidin-4-amine hydrochloride: Lacks the methyl group on the benzoyl ring, which may affect its binding affinity and biological activity.

    1-(2-chlorobenzoyl)piperidin-4-amine hydrochloride: Contains a chlorine atom instead of a methyl group, potentially altering its reactivity and pharmacological properties.

    1-(2-methylbenzoyl)piperidin-4-ol: The amine group is replaced by a hydroxyl group, leading to different chemical and biological behaviors.

Properties

CAS No.

1158359-06-8

Molecular Formula

C13H19ClN2O

Molecular Weight

254.8

Purity

95

Origin of Product

United States

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